
Pyrogallol triacetate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Pyrogallol triacetate is a derivative of pyrogallol, a bioactive compound derived from natural sources . The primary targets of pyrogallol are the Signal Transducer and Activator of Transcription 2 (STAT2) signaling pathway and aerobic glycolysis . These targets play crucial roles in cell metabolism and cell cycle regulation, making them important in the context of cancer treatment .
Mode of Action
Pyrogallol interacts with its targets by modulating their activities. It notably impedes the progression of A549 cells (a type of lung cancer cell) by prompting cell cycle arrest in the G0/G1 phase and fostering apoptosis . Docking studies have indicated a robust binding affinity between pyrogallol and the signaling targets within the STAT2 pathway .
Biochemical Pathways
Pyrogallol’s action affects several biochemical pathways. It plays a role in regulating metabolism, apoptosis, and STAT2 targets linked to lung tumorigenesis . In addition, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression , which is associated with glutathione metabolism, drug and/or xenobiotics metabolism, and the pentose phosphate pathway .
Pharmacokinetics
The parent compound, pyrogallol, is known to be degraded by the gut microbiota . This suggests that the bioavailability of this compound may be influenced by factors such as gut microbiota composition and individual metabolic differences.
Result of Action
The action of pyrogallol results in molecular and cellular effects that can halt the growth of cancer cells. It prompts cell cycle arrest in the G0/G1 phase and fosters apoptosis . These effects indicate its promise as a potential treatment for conditions like non-small cell lung carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the oxidation of pyrogallol . Additionally, the presence of certain enzymes and other compounds in the environment can influence its action
Analyse Biochimique
Biochemical Properties
Pyrogallol triacetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with tannase, an enzyme that catalyzes the hydrolysis of ester bonds in tannins and gallic acid esters . This interaction is crucial for the biodegradation of tannins, which are resistant to degradation and can cause environmental pollution. This compound’s interaction with tannase facilitates the breakdown of complex tannins into simpler molecules, aiding in various bioconversion processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits anti-proliferative effects on human tumor cell lines such as K562 (chronic myelogenous leukemia), Jurkat (lymphoma T), Raji (lymphoma B), and HEL (erythroleukemia) . These effects are primarily due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to enhance the sensitivity of ovarian cancer cells to chemotherapeutic agents like cisplatin, further promoting apoptosis and inhibiting colony formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to modulate the STAT2 signaling pathway in non-small cell lung carcinoma cells, resulting in cell cycle arrest and apoptosis . This modulation is achieved through the binding of this compound to specific targets within the STAT2 pathway, thereby inhibiting tumor progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can lead to the formation of pyrogallol, which has distinct biochemical properties . Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased anti-tumor activity, but may also result in toxic effects such as weight loss and organ damage . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of tannins and other polyphenolic compounds. The compound is metabolized by enzymes such as tannase, which hydrolyzes the ester bonds to produce pyrogallol and acetic acid . These metabolites can then enter various metabolic pathways, including the tricarboxylic acid cycle, contributing to cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and can interact with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by specific targeting signals and post-translational modifications that direct this compound to its sites of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrogallol triacetate can be synthesized through the acetylation of pyrogallol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on the pyrogallol molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: It can be reduced back to pyrogallol under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrogallol.
Substitution: Various substituted pyrogallol derivatives.
Applications De Recherche Scientifique
Pyrogallol triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, photographic developers, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Pyrogallol: The parent compound, which has free hydroxyl groups instead of acetylated ones.
Phloroglucinol: Another trihydroxybenzene, but with hydroxyl groups at different positions (1,3,5).
Comparison:
Uniqueness: Pyrogallol triacetate is unique due to its acetylated hydroxyl groups, which alter its chemical reactivity and solubility compared to pyrogallol and phloroglucinol.
Propriétés
IUPAC Name |
(2,3-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGLTPNHAAVOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883422 | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-52-0 | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrogallol triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrogallol triacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROGALLOL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
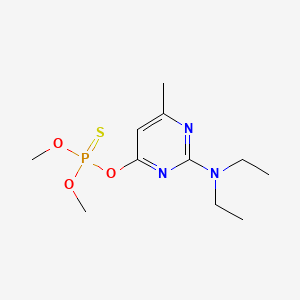

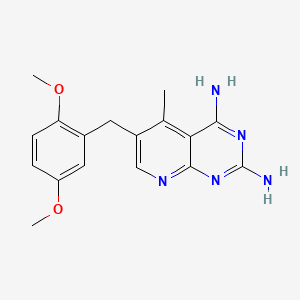
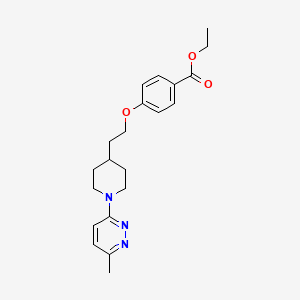

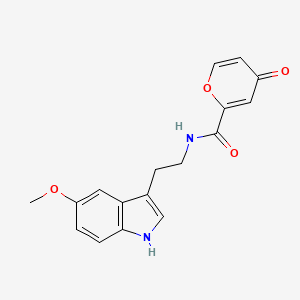
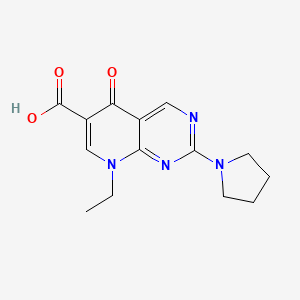
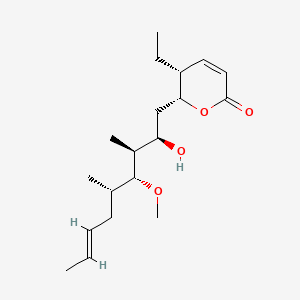
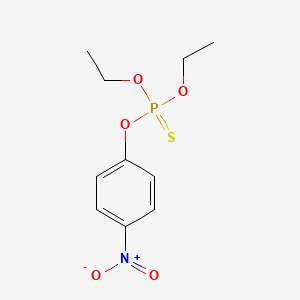
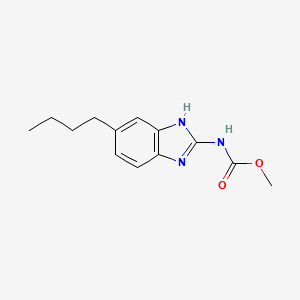
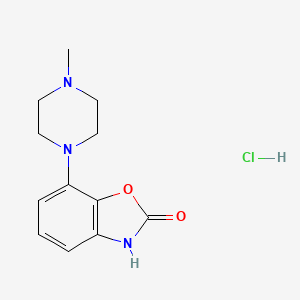
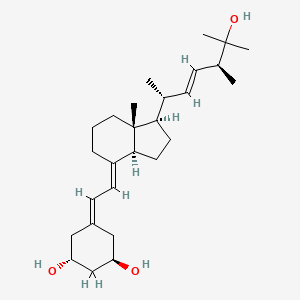
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)

